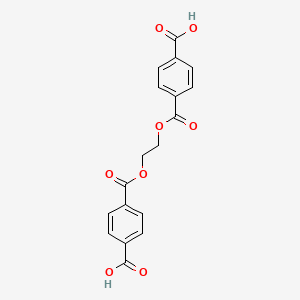

Ethylene terephthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-carboxybenzoyl)oxyethoxycarbonyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c19-15(20)11-1-5-13(6-2-11)17(23)25-9-10-26-18(24)14-7-3-12(4-8-14)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBOYZZQPYDMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024365 | |

| Record name | 4,4'-(1,2-Ethanediylbis(oxycarbonyl))dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225-05-0 | |

| Record name | Ethylene terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002225050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(1,2-Ethanediylbis(oxycarbonyl))dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLENE TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUW339S4L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis Mechanism and Kinetics of Ethylene Terephthalate

This guide provides a comprehensive technical overview of the synthesis of polyethylene terephthalate (PET), a cornerstone of the polymer industry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical principles, reaction kinetics, and practical methodologies underpinning PET production. Our focus is on elucidating the causal relationships behind synthetic choices and providing a self-validating framework for understanding and applying this critical polymerization process.

Introduction to Polyethylene Terephthalate (PET)

Polyethylene terephthalate is a thermoplastic polymer of the polyester family, renowned for its excellent mechanical and thermal properties, chemical resistance, and clarity. These attributes have led to its widespread use in packaging for food and beverages, textiles (as polyester fibers), and in various engineering applications.[1][2] The synthesis of PET is a classic example of step-growth polymerization, primarily achieved through two major industrial routes: the direct esterification of purified terephthalic acid (PTA) with mono ethylene glycol (MEG) and the transesterification of dimethyl terephthalate (DMT) with MEG.[3][4][5] Both pathways converge on the formation of a common monomer intermediate, bis(2-hydroxyethyl) terephthalate (BHET), which then undergoes polycondensation to yield the final high-molecular-weight polymer.[3][4][6][7]

Synthesis Routes and Reaction Mechanisms

The industrial production of PET is dominated by two primary methods, distinguished by their starting diacid source. The choice between these routes has historically been influenced by the purity of the available terephthalic acid.

The Direct Esterification Route: Purified Terephthalic Acid (PTA) and Ethylene Glycol (EG)

The direct esterification of PTA with EG is the more modern and economically favored method, largely due to advancements in the purification of terephthalic acid.[5] This process is typically conducted in two stages.

Stage 1: Esterification

In the first stage, a slurry of PTA in an excess of EG is fed into a reactor. The reaction is carried out at elevated temperatures (220–260 °C) and moderate pressures (2.7–5.5 bar).[3][8] This stage can be self-catalyzed by the acidic nature of PTA, although polycondensation catalysts may be added at this point.[9] The primary reaction is the esterification of the carboxylic acid groups of PTA with the hydroxyl groups of EG, forming the monomer BHET and water as a byproduct.[3][6][10][11] The removal of water is crucial to drive the equilibrium towards the formation of the ester.[8][12]

The reaction proceeds as follows:

-

Reaction: Terephthalic Acid + 2 Ethylene Glycol ⇌ Bis(2-hydroxyethyl) terephthalate + 2 Water

Stage 2: Polycondensation

Following the initial esterification, the resulting BHET and oligomers are transferred to a second reactor for polycondensation. This stage is conducted under high vacuum (< 1 mbar) and at even higher temperatures (up to 280 °C) to facilitate the removal of ethylene glycol, which is liberated as the polymer chains grow.[8] This step-growth polymerization involves the reaction between the hydroxyl end-groups of the growing chains, forming an ester linkage and eliminating a molecule of EG.[3] Catalysts are essential for achieving a high molecular weight polymer in a reasonable timeframe.[3]

-

Reaction: n Bis(2-hydroxyethyl) terephthalate ⇌ (Polyethylene terephthalate)n + n Ethylene Glycol

The Transesterification Route: Dimethyl Terephthalate (DMT) and Ethylene Glycol (EG)

The transesterification route, also known as the DMT process, was the original method for PET production.[10] It involves the reaction of DMT with an excess of EG.

Stage 1: Transesterification (Ester Interchange)

In this stage, DMT and EG are heated in the melt phase at temperatures between 150–200 °C in the presence of a basic catalyst.[3] The reaction is an ester interchange where the methyl ester groups of DMT are exchanged with the hydroxyl groups of EG to form BHET and methanol as a byproduct.[3][13][14] The continuous removal of methanol by distillation is necessary to drive the reaction to completion.[3]

-

Reaction: Dimethyl Terephthalate + 2 Ethylene Glycol ⇌ Bis(2-hydroxyethyl) terephthalate + 2 Methanol

Stage 2: Polycondensation

Similar to the direct esterification route, the BHET monomer produced in the first stage undergoes polycondensation at high temperatures (270–280 °C) and under vacuum to form PET.[3] Ethylene glycol is removed to promote the growth of long polymer chains.[3]

-

Reaction: n Bis(2-hydroxyethyl) terephthalate ⇌ (Polyethylene terephthalate)n + n Ethylene Glycol

Catalysis in PET Synthesis

Catalysts play a pivotal role in both the transesterification and polycondensation stages to achieve high reaction rates and produce high molecular weight PET.

-

Transesterification Catalysts: Metal acetates, such as those of zinc, manganese, and cobalt, are commonly used for the ester interchange reaction in the DMT process.[12][15][16]

-

Polycondensation Catalysts: Antimony compounds, particularly antimony trioxide (Sb₂O₃) and antimony triacetate, are the most widely used catalysts for the polycondensation stage in both the PTA and DMT processes, accounting for over 90% of industrial production.[9] Titanium and aluminum-based catalysts are also employed, though they can sometimes lead to a yellowish tint in the final polymer.[9][17][18] Germanium compounds are another alternative.[19]

The choice of catalyst is critical as it influences not only the reaction rate but also the properties of the final polymer, such as its color and thermal stability.[9]

Kinetics of Ethylene Terephthalate Synthesis

The synthesis of PET involves a series of complex, reversible reactions. Understanding the kinetics of these reactions is essential for process optimization and reactor design.

Esterification and Transesterification Kinetics

The initial stage of forming BHET, whether through direct esterification or transesterification, is a crucial step.

-

Direct Esterification: The direct esterification of PTA with EG is a reaction that can be self-catalyzed by the terephthalic acid itself. The rate is dependent on the concentration of the reactants and the removal of the water byproduct.

-

Transesterification: The transesterification of DMT with EG is often modeled as a second-order reaction.[16] A study using a zinc-modified hydrotalcite catalyst found that a Langmuir–Hinshelwood–Hougen–Watson model could be applied, with the reaction kinetics being second-order due to weak adsorption of all species.[15][16] The apparent activation energy for this process was determined to be 9.64 kcal/mol.[15][16]

Polycondensation Kinetics

The polycondensation of BHET is generally considered to follow second-order kinetics with respect to the concentration of the hydroxyl end-groups.[20] The rate of this reaction is significantly influenced by the catalyst concentration, temperature, and the efficiency of ethylene glycol removal.

A kinetic model for the solid-state polymerization (a post-polymerization step to further increase molecular weight) of PET has been proposed where the reaction is second-order with respect to the active end group concentration.[21] The activation energy for the melt post-polycondensation of PET has been reported to be 88.22 kJ/mol.[21]

Kinetic Parameters

The following table summarizes some of the reported kinetic parameters for the synthesis of PET. It is important to note that these values can vary depending on the specific catalyst system and reaction conditions.

| Reaction Stage | Catalyst | Activation Energy (Ea) | Reference |

| Transesterification of DMT with EG | Zinc-modified hydrotalcite | 9.64 kcal/mol | [15][16] |

| Melt Post-Polycondensation of PET | Not specified | 88.22 kJ/mol | [21] |

| Solid-State Polycondensation of PET | Not specified | ~23.6 kcal/mol | [21] |

| Pyrolysis of PET | None | 272.67 kJ/mol | [22] |

| Pyrolysis of PET with Zeolite Catalyst | Zeolite | 12.04 - 134 kJ/mol | [22] |

Experimental Protocols

Laboratory-Scale Synthesis of PET via Transesterification

This protocol outlines a representative procedure for the synthesis of PET in a laboratory setting using the transesterification of dimethyl terephthalate (DMT) and ethylene glycol (EG).

Materials:

-

Dimethyl terephthalate (DMT)

-

Ethylene glycol (EG)

-

Zinc acetate (catalyst)

-

Antimony trioxide (catalyst)

-

Nitrogen gas supply

-

Heating mantle

-

Three-neck round-bottom flask

-

Distillation column and condenser

-

Thermometer

-

Vacuum pump

Procedure:

-

Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation sidearm, charge dimethyl terephthalate and ethylene glycol in a molar ratio of approximately 1:2.2.

-

Catalyst Addition: Add the transesterification catalyst, such as zinc acetate, at a concentration of approximately 200-300 ppm relative to the weight of DMT.

-

Transesterification: Heat the reaction mixture under a slow stream of nitrogen to about 180-200°C. Methanol will begin to distill off as the transesterification reaction proceeds. Continue heating and collecting the methanol until the theoretical amount has been evolved, indicating the completion of the first stage.

-

Polycondensation Catalyst Addition: Add the polycondensation catalyst, such as antimony trioxide, at a concentration of approximately 200-400 ppm relative to the weight of DMT.

-

Polycondensation: Gradually increase the temperature to 270-280°C while slowly reducing the pressure using a vacuum pump. The excess ethylene glycol will distill off.

-

High Vacuum Stage: Once the temperature reaches the target, apply a high vacuum (below 1 mmHg) to remove the final traces of ethylene glycol and drive the polymerization to a high molecular weight. The viscosity of the molten polymer will increase significantly during this stage.

-

Termination and Recovery: After the desired viscosity is achieved (monitored by the stirrer's torque or reaction time), stop the reaction by cooling the reactor. The resulting PET polymer can then be extruded and pelletized.

Visualization of Synthesis Pathways

Overall Synthesis Scheme

Caption: Overview of the two primary synthesis routes for PET.

Experimental Workflow for Lab-Scale Synthesis

Caption: Step-by-step workflow for laboratory synthesis of PET.

References

- Molecular Carbonyl Insertion as the Homogeneous Catalysis Mechanism for Transesterification of Dimethyl Terephthalate with Ethylene Glycol | Industrial & Engineering Chemistry Research - ACS Public

- Industrial Chemistry Module | English - University of Scranton.

- MIL-53(Al)

- Polyethylene terephthal

- Guide to Polyethylene Terephthal

- Kinetics of polycondensation and copolycondensation of Bis(3-hydroxypropyl terephthalate) and Bis(2-hydroxyethyl terephthalate)

- Hydrogen production by electrochemical reaction using ethylene glycol with terephthalic acid - RSC Publishing.

- Chemical reactions of PET manufacturing.

- Polyethylene Terephthalate (PET) production in plastics & polymers production - Krohne.

- WO2005087839A2 - Catalyst composition for producing polyethylene terephthalate from terephthalic acid and ethylene glycol, and process therefore - Google P

- What is the mechanism for the step growth polymerization of polyethylene terephthal

- Kinetic Studies of Polyethylene Terephthalate Synthesis with Titanium‐Based C

- Kinetic study on the polycondensation reaction of bis-hydroxyethyl naphthal

- US5153164A - Catalyst system for preparing polyethylene terephthalate - Google P

- Modeling the Kinetics of Polyethylene Terephthalate and Polyesters with Terminal Hydroxyl Groups Transesterific

- How Is PET Polymer Synthesized? - Chemistry For Everyone - YouTube.

- Poly(ethylene terephthalate) Formation.

- A Kinetic and Modeling Study of Bis(2-hydroxyethyl) terephthalate (BHET)

- PET synthesis in the presence of new aluminum catalysts - ResearchG

- Modeling the Kinetics of Polyethylene Terephthalate and Polyesters with Terminal Hydroxyl Groups Transesterific

- Poly(Ethylene Terephthalate)

- Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural | PNAS.

- Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and C

- Lattice-Distortion-Driven Electron Delocalization Enables Efficient Electrosynthesis of Glycolic Acid and Terephthalic Acid from Plastic Wastes | Journal of the American Chemical Society.

- a. Chemical Reaction between ethylene glycol and terephthalic acid yields BHET.

- Transesterification of Dimethyl Terephthal

- Transesterification of Dimethyl Terephthalate with Ethylene Glycol (Journal Article) | ETDEWEB - OSTI.

- Polycondensation Reaction of Polyester - Knowledge - TPU Yarn.

- Structure of PET polymer. Polycondensation reaction of ethylene glycol...

- Reaction kinetics for solid‐state polymerization of poly(ethylene terephthal

- Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method | ACS Omega - ACS Public

- Kinetics of Polyethylene Terephthalate (PET)and Polystyrene (PS) Dynamic Pyrolysis.

- Modeling the Kinetics of Polyethylene Terephthalate and Polyesters with Terminal Hydroxyl Groups Transesterific

- Synthesis and characterization of polyethylene terephthalate (PET)

- Decoding the Production Process of Polyethylene Terephthal

- Polyethylene Terephthal

- The Kinetics of the Hydrolysis of Polyethylene Terephthal

- PET Hydrolysis Reaction - YouTube.

- Polyester Synthesis Experiment for Students | PDF | Distillation | Filtr

- Testing laboratory protocols for micro- and nano-PET particles preparation by bottom-up chemical and top-down physical methods and implications for environmental studies - PubMed.

- Kinetics of Catalytic Pyrolysis of Polyethylene terephthalate (PET) Plastic Polymer with Zeolite - AIP Publishing.

- Different methods for returning PET into the economic cycle: A review - Journal of NanoScience Technology.

- Synthesis of Polyethylene Terephthalate (PET)

- Catalytic Pyrolysis of PET Polymer Using Nonisothermal Thermogravimetric Analysis Data: Kinetics and Artificial Neural Networks Studies - MDPI.

- Crystallization Activation Energy of Polyethylene Terepthalate (PET) and Its ZnO/TiO2 Nanocomposites | Open Access Journals - Research and Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Polyethylene Terephthalate (PET) Production Process | Vaisala [vaisala.com]

- 3. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]

- 4. useon.com [useon.com]

- 5. Decoding the Production Process of Polyethylene Terephthalate (PET) [chemanalyst.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. krohne.com [krohne.com]

- 9. WO2005087839A2 - Catalyst composition for producing polyethylene terephthalate from terephthalic acid and ethylene glycol, and process therefore - Google Patents [patents.google.com]

- 10. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]

- 11. researchgate.net [researchgate.net]

- 12. US5153164A - Catalyst system for preparing polyethylene terephthalate - Google Patents [patents.google.com]

- 13. quora.com [quora.com]

- 14. fiber-yarn.com [fiber-yarn.com]

- 15. Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. MIL-53(Al) catalytic synthesis of poly(ethylene terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.aip.org [pubs.aip.org]

Physico-chemical properties of polyethylene terephthalate

An In-Depth Technical Guide to the Physico-Chemical Properties of Polyethylene Terephthalate for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyethylene terephthalate (PET) is a high-performance thermoplastic polymer of the polyester family, renowned for its excellent mechanical strength, thermal stability, chemical resistance, and transparency.[1] Its versatility has led to widespread use in packaging, textiles, and increasingly, in sophisticated biomedical applications such as medical devices, tissue engineering scaffolds, and drug delivery systems.[2][3] Understanding the fundamental physico-chemical properties of PET is paramount for researchers and drug development professionals to harness its full potential, ensure material compatibility, and predict performance in critical applications. This guide provides a detailed exploration of PET's molecular structure, synthesis, and its resultant physical, mechanical, thermal, chemical, and optical properties. It further delves into established analytical methodologies for its characterization, offering a comprehensive resource for the scientific community.

Molecular Structure and Synthesis

The distinct properties of PET are a direct consequence of its unique molecular architecture. It is a semi-crystalline polymer whose characteristics can be finely tuned through controlled synthesis and processing.[4]

Monomers and Polymerization

PET is synthesized from two primary monomers: ethylene glycol (EG) and terephthalic acid (TPA) .[5] An alternative process uses dimethyl terephthalate (DMT) in place of TPA.[6][7] The polymerization occurs in a two-stage process involving esterification followed by polycondensation.[6][8]

-

Esterification/Transesterification: Ethylene glycol reacts with terephthalic acid (or dimethyl terephthalate) to form the monomer bis(2-hydroxyethyl) terephthalate (BHET) and a byproduct (water or methanol, respectively).[6][7]

-

Polycondensation: The BHET monomers are then heated to high temperatures (above 270°C) under a vacuum to join them into long polymer chains, with ethylene glycol being removed as a byproduct.[8]

The chemical equation for the polymerization of ethylene glycol and terephthalic acid is as follows: n(HO-CH₂-CH₂-OH) + n(HOOC-C₆H₄-COOH) → [-O-CH₂-CH₂-O-CO-C₆H₄-CO-]n + 2n(H₂O)[5]

Polymer Chain and Repeating Unit

The resulting polymer chain consists of repeating ethylene terephthalate units.[8] The structure contains a rigid aromatic (benzene) ring and a flexible aliphatic (ethylene) group.[5][8] This combination is crucial; the aromatic ring imparts significant stiffness, strength, and high thermal stability, while the ethylene group provides a degree of flexibility.[5] This inherent stiffness in the polymer backbone is a primary reason for PET's excellent mechanical properties and dimensional stability.[5][6]

Caption: Synthesis of PET via esterification and polycondensation.

Physical and Mechanical Properties

The utility of PET in demanding applications is rooted in its robust physical and mechanical characteristics, which are heavily influenced by its degree of crystallinity.

Crystallinity

PET can exist as both an amorphous (transparent) and a semi-crystalline (opaque and white) polymer, depending on its thermal history and processing conditions.[9] The degree of crystallinity is a critical determinant of its mechanical, thermal, and barrier properties.[10][11]

-

Amorphous PET: Produced by rapid cooling of the molten polymer below its glass transition temperature, inhibiting the organization of polymer chains into ordered crystalline structures.[9][10] This results in a transparent material with good toughness.[7]

-

Semi-Crystalline PET: Achieved through slower cooling or by reheating amorphous PET above its glass transition temperature (a process known as cold crystallization).[10] The ordered crystalline regions act as physical cross-links, increasing stiffness, hardness, tensile strength, and chemical resistance.[11]

The crystal structure of PET is triclinic, with a crystal density (1.455 g/cm³) significantly higher than its amorphous density (1.335 g/cm³).[4]

Mechanical Properties

PET is a strong and stiff material, particularly when processed to induce crystallinity and molecular orientation (e.g., through biaxial stretching in films).[5][12] This makes it highly resistant to deformation and wear.[6]

| Property | ASTM Test | Value | References |

| Tensile Strength | D638 | 60 - 140 MPa (8,700 - 20,000 psi) | [13][14][15] |

| Tensile Modulus | D638 | 3.5 - 11 GPa (0.51 - 1.6 x 10⁶ psi) | [15] |

| Flexural Modulus | D790 | 400,000 psi | [13][14] |

| Elongation at Break | D638 | 2.5% - 70% | [13][15] |

| Shore D Hardness | D2240 | 87 | [13][14] |

| Specific Gravity | D792 | 1.38 | [14] |

Thermal Properties

The thermal behavior of PET dictates its processing parameters and upper service temperature limits. These properties are readily characterized using techniques like Differential Scanning Calorimetry (DSC).[1]

-

Glass Transition Temperature (Tg): The temperature at which amorphous regions of PET transition from a rigid, glassy state to a more flexible, rubbery state. For PET, the Tg is typically between 67°C and 81°C , increasing with the degree of crystallinity.[11][16][17]

-

Melting Temperature (Tm): The temperature at which the crystalline regions of PET melt. The melting point is generally above 250°C , often in the range of 250-260°C.[9]

-

Cold Crystallization Temperature (Tcc): If an amorphous PET sample is heated, it will undergo an exothermic transition known as cold crystallization above its Tg, typically around 115-140°C, where the polymer chains gain enough mobility to arrange themselves into a crystalline structure.[18]

-

Service Temperature: PET has a broad continuous service temperature range, from approximately -60°C to 130°C.[19][20]

| Property | Typical Value | References |

| Glass Transition Temperature (Tg) | 67 - 81 °C | [11][16] |

| Melting Temperature (Tm) | 250 - 260 °C | [9] |

| Heat Deflection Temp. (@ 264 psi) | 175 °F (79 °C) | [14] |

| Max Continuous Service Temp. | ~130 °C | [19][20] |

Experimental Protocol: Differential Scanning Calorimetry (DSC) of PET

DSC is a fundamental technique used to measure the heat flow into or out of a material as a function of temperature or time, providing quantitative data on its thermal transitions.[1][18]

Objective: To determine the glass transition (Tg), cold crystallization (Tcc), and melting (Tm) temperatures of a PET sample.

Methodology:

-

Sample Preparation: Precisely weigh 5-10 mg of the PET sample into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate the sample at 25°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 300°C). This step serves to erase the prior thermal history of the material.

-

Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back down to 25°C. This creates a uniform thermal history.

-

Second Heat: Ramp the temperature again at the same controlled rate (10°C/min) to 300°C. Data from this second heating scan is typically used for analysis of material properties.

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature (°C).

-

Tg: Identify as a step-like change in the baseline of the second heating scan.

-

Tcc: Identify as an exothermic peak (upward) after the Tg.

-

Tm: Identify as an endothermic peak (downward) at higher temperatures.

-

Caption: Standard experimental workflow for DSC analysis of PET.

Chemical Properties and Resistance

PET exhibits good chemical stability, which is a key factor for its use in packaging and biomedical applications.[6]

General Chemical Resistance

PET is resistant to weak acids, alcohols, oils, and aliphatic hydrocarbons.[6][21] However, it has limitations and can be attacked by alkalis and strong bases, which cause hydrolysis of the ester linkages in the polymer chain.[6][13] It is also susceptible to attack by some organic solvents like ketones and aromatic hydrocarbons.[22]

| Chemical Agent | Resistance at Room Temp. | References |

| Weak Acids (e.g., Acetic Acid <10%) | Good | [21] |

| Strong Acids (e.g., Conc. HCl) | Poor | [21] |

| Alkalis / Strong Bases | Poor | [6][13] |

| Alcohols (e.g., Ethanol) | Good | [21] |

| Aliphatic Hydrocarbons (e.g., Heptane) | Good | [21] |

| Aromatic Hydrocarbons (e.g., Benzene) | Poor | [21] |

| Ketones (e.g., Acetone) | Poor | [21] |

| Water | Good | [23] |

Note: Resistance can be affected by concentration, temperature, and exposure time.[21][24]

Gas Barrier Properties

PET is considered a medium-to-high barrier material, making it exceptionally suitable for packaging carbonated beverages and oxygen-sensitive foods.[6][19] Its barrier properties are significantly influenced by its crystallinity; higher crystallinity leads to lower gas permeability as the denser structure creates a more tortuous path for gas molecules to diffuse through.[25]

| Gas | Permeability Rate | References |

| Oxygen (O₂) | 50-90 cm³·mm/(m²·d·MPa) | [6] |

| Carbon Dioxide (CO₂) | 180 cm³·mm/(m²·d·MPa) | [6] |

| Water Vapor (WVTR) | ~1.30 g·m⁻²·day⁻¹ | [26] |

Optical Properties

The optical characteristics of PET are highly dependent on its morphology.

-

Clarity and Haze: Amorphous PET has excellent optical transparency and low haze, making it a glass-like material.[6][7] When PET becomes semi-crystalline, the crystallites can grow to a size that scatters light, resulting in an opaque or white appearance.[9]

-

Refractive Index: The refractive index of PET is relatively high, typically around 1.58 to 1.64 .[12][27]

-

Birefringence: The process of stretching PET films to align the polymer chains (biaxial orientation) induces birefringence, where the refractive index differs depending on the polarization and propagation direction of light.[27][28] This property is important in applications like optical films.

Biocompatibility and Biomedical Applications

PET is widely used in the healthcare and biomedical fields due to its chemical inertness, mechanical strength, and established history of biocompatibility.[2][3] It is a common material for:

-

Medical Devices: Used in vascular grafts, heart valves, sutures, and surgical meshes.[2][3]

-

Cell Culture: PET membranes are frequently used for cell culture inserts.[29]

-

Drug Packaging: Its excellent barrier properties and chemical stability make it suitable for pharmaceutical containers.[20]

While PET is highly resistant to biological degradation, research has shown that certain engineered enzymes can depolymerize the material, opening avenues for biorecycling.[30][31]

Key Analytical Techniques for PET Characterization

A multi-faceted approach is required to fully characterize PET. Beyond DSC, several other techniques provide crucial information.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the characteristic chemical bonds (e.g., C=O ester, C-O, aromatic C-H) in PET, confirming its identity and detecting degradation or contaminants.[32]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and chain conformation (e.g., ratio of gauche to trans conformations), which correlates with crystallinity.[33][34]

-

X-Ray Diffraction (XRD): A powerful technique for directly measuring the crystalline structure and calculating the degree of crystallinity in semi-crystalline PET samples.[35][36]

-

Dynamic Mechanical Analysis (DMA): Measures the mechanical properties (modulus and damping) as a function of temperature, providing a more sensitive measurement of the glass transition than DSC.[37]

Caption: Key analytical techniques and the PET properties they elucidate.

Conclusion

Polyethylene terephthalate is a polymer of significant scientific and industrial importance, whose value is derived from a highly tunable set of physico-chemical properties. Its robust mechanical strength, predictable thermal behavior, reliable chemical resistance, and excellent clarity are all directly linked to its underlying molecular structure and degree of crystallinity. For researchers and professionals in fields like drug development, a thorough understanding of these core properties—and the analytical techniques used to measure them—is essential for material selection, process optimization, and the design of innovative and reliable products. As research continues, particularly in areas of surface modification and biorecycling, the applicability of PET in advanced and sustainable technologies is set to expand even further.

References

-

SyBridge Technologies. (2021, June 7). Know Your Materials: Polyethylene Terephthalate (PET). SyBridge Technologies. [Link]

-

Wikipedia. (n.d.). Polyethylene terephthalate. Retrieved January 3, 2026, from [Link]

-

USEON. (2024, October 8). Guide to Polyethylene Terephthalate (PET). USEON. [Link]

-

Curbell Plastics. (n.d.). PET Plastic, Chemical Resistance & Properties | Polyethylene Terephthalate. Retrieved January 3, 2026, from [Link]

-

AZoM. (2003, June 25). Properties of Polyethylene Terephthalate Polyester (PET, PETP). [Link]

-

Resmart. (2024, March 22). The Science and Significance of PET Crystallization. [Link]

-

MakeItFrom.com. (2018, September 8). Polyethylene Terephthalate (PET, PETE). [Link]

-

Britannica. (2025, November 28). polyethylene terephthalate (PET or PETE) | Structure, Properties, & Uses. [Link]

-

Bensalah, W., et al. (2022). A Comparative Study on Crystallisation for Virgin and Recycled Polyethylene Terephthalate (PET): Multiscale Effects on Physico-Mechanical Properties. Polymers, 14(15), 3042. [Link]

-

Study.com. (n.d.). Polyethylene Terephthalate | PET Structure, Properties & Uses. Retrieved January 3, 2026, from [Link]

-

Walsh Medical Media. (n.d.). Polyethylene Terephthalate Structural Configuration, Properties and its Chemical Uses. Retrieved January 3, 2026, from [Link]

-

DesignerData. (n.d.). Polyethylene terephthalate - PET. Retrieved January 3, 2026, from [Link]

-

Pantani, R., & Sorrentino, A. (2013). Crystallization of Poly(ethylene terephthalate): A Review. Crystals, 3(1), 41-65. [Link]

-

Versaperm. (n.d.). Polyethylene terephthalate (PET) and its vapour permeability. Retrieved January 3, 2026, from [Link]

-

B-Plastic. (2023). Effect of Crystallinity on the Printability of Poly(ethylene Terephthalate)/Poly(butylene Terephthalate) Blends. Polymers, 15(17), 3532. [Link]

-

EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. Retrieved January 3, 2026, from [Link]

-

O. A. Bartin, et al. (n.d.). Crystallization Behavior of PET Materials. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Physical and chemical properties of PET. Retrieved January 3, 2026, from [Link]

-

Odlanicka-Poczobut, M., et al. (2021). Properties of Polyethylene Terephthalate (PET) after Thermo-Oxidative Aging. Materials, 14(14), 3840. [Link]

-

ResearchGate. (n.d.). Thermal properties of PET (DSC). Retrieved January 3, 2026, from [Link]

-

NGS. (n.d.). General Chemical Resistance of PET. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Biocompatible surface modification of poly(ethylene terephthalate) focused on pathogenic bacteria: Promising prospects in biomedical applications. Retrieved January 3, 2026, from [Link]

-

Roboworld. (2024, October 20). Polyethylene Terephthalate (PET)--Chemical Compatibility. [Link]

-

ResearchGate. (2024, December 6). Thermal Analysis of Polyethylene Terephthalate (PET) Using Differential Scanning Calorimetry. [Link]

-

KLA. (n.d.). Refractive Index of PET, Estar, Melinex, Mylar for Thin Film Thickness Measurement. Retrieved January 3, 2026, from [Link]

-

TA Instruments. (n.d.). PET Analysis by Rapid Heat-Cool DSC. Retrieved January 3, 2026, from [Link]

-

RefractiveIndex.INFO. (n.d.). Refractive index of (C10H8O4)n (Polyethylene terephthalate, PET) - Zhang. Retrieved January 3, 2026, from [Link]

-

da Costa, J. P., et al. (2020). Exploring the potential of polyethylene terephthalate in the design of antibacterial surfaces. RSC advances, 10(10), 5991-6011. [Link]

-

S. Gurlui, et al. (2024). Optical Anisotropy of Polyethylene Terephthalate Films Characterized by Spectral Means. Polymers, 16(6), 841. [Link]

-

VIBGYOR ePress. (2021, May 28). Increase in Optical Transmittance of Polyethylene Terephthalate Treated by Plasma Immersion Techniques for Packaging Applications. [Link]

-

RefractiveIndex.INFO. (n.d.). Nonlinear refractive index of (C10H8O4)n (Polyethylene terephthalate, PET). Retrieved January 3, 2026, from [Link]

-

CZZH NEW MATERIAL. (2025, July 14). Polyethylene Terephthalate (PET) and Its Vapour Permeability. [Link]

-

ResearchGate. (2021, January 30). Identification of Polyethylene Terephthalate (PET) Polymer Using X-ray Diffractogarm Method: Part 1. [Link]

-

ResearchGate. (2025, August 6). The barrier properties of polyethylene terephthalate to mixtures of oxygen, carbon dioxide and nitrogen. [Link]

-

ResearchGate. (2025, September 15). Biodegradation of polyethylene terephthalate: a review. [Link]

-

Quartinello, F., et al. (2017). Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate. ChemSusChem, 10(21), 4156-4165. [Link]

-

Curbell Plastics. (n.d.). Chemical Resistance of Plastics chart. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (2025, August 6). X-Ray Diffraction Studies for Identification of Polyethylene Terephthalate Fibres. [Link]

-

ResearchGate. (2018, January 10). Barrier Properties Analysis of Polyethylene Terephthalate Films (PET) Coated with Natural Polyphenolic and Gelatin Mixture (PGM). [Link]

-

ResearchGate. (2025, October 28). Comparative Study of Radiation- Induced Degradation Mechanisms in PET and PBT Polymers Using FTIR and NMR Spectroscopy. [Link]

-

ResearchGate. (2016, September 19). Studies on Biodegradation of Polyethylene terephthalate: A synthetic polymer. [Link]

-

Braskem. (n.d.). Polyethylene chemical resistance. Retrieved January 3, 2026, from [Link]

-

Pacific Northwest National Laboratory. (n.d.). Water Vapor Permeation in Plastics. Retrieved January 3, 2026, from [Link]

-

PubMed. (2024, December 10). Enhanced degradation of polyethylene terephthalate (PET) microplastics by an engineered Stenotrophomonas pavanii in the presence of biofilm. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the potential of polyethylene terephthalate in the design of antibacterial surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystallization of Poly(ethylene terephthalate): A Review [mdpi.com]

- 5. Polyethylene terephthalate (PET or PETE) | Structure, Properties, & Uses | Britannica [britannica.com]

- 6. useon.com [useon.com]

- 7. Polyethylene Terephthalate | PET Structure, Properties & Uses | Study.com [study.com]

- 8. Polyethylene Terephthalate | 25038-59-9 [chemicalbook.com]

- 9. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]

- 10. resmart.com [resmart.com]

- 11. acikerisim.bartin.edu.tr [acikerisim.bartin.edu.tr]

- 12. azom.com [azom.com]

- 13. sybridge.com [sybridge.com]

- 14. curbellplastics.com [curbellplastics.com]

- 15. Polyethylene Terephthalate (PET, PETE) :: MakeItFrom.com [makeitfrom.com]

- 16. Properties of Polyethylene Terephthalate (PET) after Thermo-Oxidative Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 19. specialchem.com [specialchem.com]

- 20. PET and its vapour permeability [versaperm.com]

- 21. cdn-site.roboworld.com [cdn-site.roboworld.com]

- 22. designerdata.nl [designerdata.nl]

- 23. ngs.inc [ngs.inc]

- 24. curbellplastics.com [curbellplastics.com]

- 25. Polyethylene Terephthalate (PET) and Its Vapour Permeability - CZZH NEW MATERIAL [zhonghengpetfilm.com]

- 26. researchgate.net [researchgate.net]

- 27. kla.com [kla.com]

- 28. Optical Anisotropy of Polyethylene Terephthalate Films Characterized by Spectral Means [mdpi.com]

- 29. kisker-biotech.com [kisker-biotech.com]

- 30. researchgate.net [researchgate.net]

- 31. Enhanced degradation of polyethylene terephthalate (PET) microplastics by an engineered Stenotrophomonas pavanii in the presence of biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. documents.thermofisher.com [documents.thermofisher.com]

- 33. Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 36. researchgate.net [researchgate.net]

- 37. A Comparative Study on Crystallisation for Virgin and Recycled Polyethylene Terephthalate (PET): Multiscale Effects on Physico-Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Degradation Pathways of Polyethylene Terephthalate (PET)

This guide provides an in-depth exploration of the thermal degradation pathways of polyethylene terephthalate (PET), tailored for researchers, scientists, and professionals in drug development and materials science. Our focus is on the core chemical mechanisms, the analytical methodologies used to elucidate these pathways, and the practical implications for material stability and performance.

Introduction: The Significance of Understanding PET Thermal Degradation

Polyethylene terephthalate is a ubiquitous polymer in packaging, textiles, and increasingly, in biomedical applications. Its thermal stability is a critical attribute that dictates its processing window, service life, and recycling potential.[1] However, when subjected to elevated temperatures during manufacturing, sterilization, or long-term use, PET undergoes complex degradation reactions. These processes can lead to a deterioration of its mechanical properties, discoloration, and the generation of volatile organic compounds, all of which are of paramount concern in regulated industries such as pharmaceuticals.[2] A thorough understanding of these degradation pathways is therefore essential for predicting material lifetime, ensuring product safety, and developing effective stabilization strategies.

Core Thermal Degradation Mechanisms of PET

The thermal degradation of PET is not a single event but rather a combination of competing and sequential chemical reactions. The dominant pathway is highly dependent on the temperature, the presence of oxygen and water, and the influence of catalysts or impurities. The three primary degradation routes are pyrolysis, hydrolysis, and thermo-oxidative degradation.

Pyrolytic Degradation: Chain Scission in an Inert Atmosphere

In the absence of oxygen, the thermal degradation of PET, or pyrolysis, typically initiates at temperatures above 300°C.[3] The primary mechanism is random chain scission of the ester linkages.[4] This process generates a variety of smaller molecules, including oligomers, and is characterized by a significant weight loss in the temperature range of 400°C to 500°C.[4]

The main pyrolytic degradation pathway involves a non-radical, intramolecular cyclization reaction (cis-elimination), leading to the formation of carboxyl and vinyl ester end groups. Subsequent reactions can produce a complex mixture of volatile products.[5]

Key pyrolytic degradation products include:

-

Carbon dioxide (CO2) and carbon monoxide (CO)[3]

-

Acetaldehyde[3]

-

Terephthalic acid[7]

-

A range of aromatic and aliphatic hydrocarbons[3]

Hydrolytic Degradation: The Role of Water

Hydrolysis is a significant degradation pathway for PET, especially in the presence of moisture at elevated temperatures, even below the polymer's melting point.[8] This chemical reaction involves the cleavage of the ester bonds by water molecules, leading to a reduction in molecular weight and the formation of carboxylic acid and hydroxyl end groups.[5][8] The rate of hydrolysis is accelerated by the presence of acids or bases.[5]

The primary products of PET hydrolysis are its constituent monomers: terephthalic acid (TPA) and ethylene glycol (EG).[8][9] Incomplete hydrolysis can also yield intermediates such as mono-(2-hydroxyethyl) terephthalate (MHET) and bis(2-hydroxyethyl) terephthalate (BHET).[9][10]

Thermo-oxidative Degradation: The Impact of Oxygen

In the presence of oxygen, the thermal degradation of PET is significantly accelerated and follows a more complex, radical-based mechanism.[11][12] This process, known as thermo-oxidative degradation, can occur at lower temperatures than pyrolysis and is a major cause of material aging and failure in real-world applications.[13]

The reaction is initiated by the formation of free radicals on the polymer chain, typically at the methylene groups adjacent to the ester linkage.[5][11] These radicals react with oxygen to form peroxy radicals, which then abstract hydrogen atoms from neighboring polymer chains, propagating a chain reaction. This leads to the formation of hydroperoxides, which are unstable and decompose to form a variety of oxidation products, including aldehydes, ketones, and carboxylic acids.[11] This process also results in chain scission and cross-linking, leading to embrittlement and discoloration of the material.[2]

Analytical Techniques for Characterizing PET Thermal Degradation

A multi-faceted analytical approach is crucial for a comprehensive understanding of PET's thermal degradation. The following techniques are cornerstones in this field of study.

Thermogravimetric Analysis (TGA)

TGA is fundamental for determining the thermal stability of PET and for studying its degradation kinetics.[14] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Experimental Protocol (based on ASTM E1641):

-

Sample Preparation: A small, representative sample of PET (typically 5-10 mg) is weighed into a TGA pan (e.g., aluminum or platinum).[15]

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).[16]

-

Heating Program: The sample is heated at a constant rate (e.g., 10, 15, 20, 25 K/min) through its decomposition range.[10] A series of experiments at different heating rates is required for kinetic analysis.[15][17]

-

Data Acquisition: The mass loss of the sample is recorded as a function of temperature.

-

Data Analysis: The resulting TGA curves are used to determine the onset of degradation, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass. For kinetic analysis, the Ozawa/Flynn/Wall isoconversional method is applied to the data from multiple heating rates to determine the activation energy of degradation.[17][18]

| Parameter | Typical Value Range | Significance |

| Onset of Degradation (N₂ atmosphere) | ~380-400 °C | Temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition | ~430-450 °C | Indicates the point of the most rapid degradation. |

| Activation Energy (Ea) | 196 - 339 kJ/mol | Energy barrier for the degradation reaction; higher Ea indicates greater thermal stability.[10] |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of PET thermal degradation.[19] A sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting degradation products are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Sample Preparation: A very small amount of PET (micrograms to milligrams) is placed in a pyrolysis sample cup.[20]

-

Pyrolysis: The sample is introduced into a pyrolyzer, which is rapidly heated to a specific temperature (e.g., 600°C) for a short period.[20]

-

GC Separation: The volatile pyrolysis products are swept by a carrier gas into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Detection and Identification: The separated compounds eluting from the GC column are ionized and fragmented in a mass spectrometer. The resulting mass spectra are compared to spectral libraries for positive identification.[2]

-

Reactive Pyrolysis (optional): In some cases, a reactive agent such as tetramethylammonium hydroxide (TMAH) is added to the sample before pyrolysis. This technique, known as reactive pyrolysis, can help to derivatize polar degradation products, making them more amenable to GC analysis and aiding in the identification of the original monomeric units.[21]

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of PET, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[22][23] While not a direct measure of degradation, changes in these thermal properties can indicate the occurrence of degradation, such as a decrease in Tm due to chain scission.

Experimental Protocol:

-

Sample Preparation: A small, weighed sample of PET (typically 5-10 mg) is encapsulated in a DSC pan. An empty pan is used as a reference.[23]

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating and Cooling Program: The sample is subjected to a controlled temperature program, which typically includes a heating ramp, a cooling ramp, and sometimes isothermal segments. A common heating rate is 10°C/min.

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to identify endothermic and exothermic transitions. The Tg is observed as a step change in the baseline, while crystallization and melting are seen as exothermic and endothermic peaks, respectively.[22]

Conclusion: A Holistic View for Advancing Material Science

A comprehensive understanding of the thermal degradation pathways of polyethylene terephthalate is indispensable for researchers and professionals working with this versatile polymer. By elucidating the intricate interplay of pyrolytic, hydrolytic, and thermo-oxidative reactions, we can better predict material performance, ensure product safety, and innovate in the development of more stable and sustainable materials. The strategic application of analytical techniques such as TGA, Py-GC/MS, and DSC provides the necessary empirical data to validate mechanistic hypotheses and quantify degradation kinetics. This knowledge empowers the scientific community to address the challenges of PET stability in a wide range of applications, from pharmaceutical packaging to advanced materials engineering.

References

-

Understanding PET Hydrolysis via Reactive Molecular Dynamics Simulation and Experimental Investigation. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

(A) Simplified reaction scheme for enzymatic degradation of PET. PET... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Research and progress of chemical depolymerization of waste PET and high-value application of its depolymerization products. (2022, November 3). RSC Publishing. Retrieved January 3, 2026, from [Link]

-

Determination of decomposition kinetics by ATG according to ASTM E1641. (n.d.). FILAB. Retrieved January 3, 2026, from [Link]

-

ASTM E1641 Standard Test Method for Decomposition Kinetics by Thermogravimetry Using the Ozawa/Flynn/Wall Method US Lab. (2025, August 23). LabsInUS. Retrieved January 3, 2026, from [Link]

-

Ecofriendly Degradation of PET via Neutral Hydrolysis: Degradation Mechanism and Green Chemistry Metrics. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Chemical degradation and recycling of polyethylene terephthalate (PET): a review. (2025, February 25). RSC Publishing. Retrieved January 3, 2026, from [Link]

-

Poly (ethylene terephthalate) thermo-mechanical and thermo-oxidative degradation mechanisms | Request PDF. (2025, August 5). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Estimation of Polymer Lifetime by TGA Decomposition Kinetics. (n.d.). TA Instruments. Retrieved January 3, 2026, from [Link]

-

Studies on thermal and thermo-oxidative degradation of poly(ethylene terephthalate) and poly(butylene terephthalate) | Request PDF. (2025, August 5). ResearchGate. Retrieved January 3, 2026, from [Link]

-

ASTM-E1641-Decomposition Kinetics by Thermogravimetry | PDF | Thermogravimetric Analysis | Temperature. (n.d.). Scribd. Retrieved January 3, 2026, from [Link]

-

ASTM E1641-13 Method for Decomposition Kinetics by Thermogravimetry using the Ozawa/Flynn/Wall Method Lab In US. (n.d.). Infinita Lab. Retrieved January 3, 2026, from [Link]

-

Properties of Polyethylene Terephthalate (PET) after Thermo-Oxidative Aging. (2021, July 8). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

DSC Analysis of PETE Transitions | PDF | Differential Scanning Calorimetry. (n.d.). Scribd. Retrieved January 3, 2026, from [Link]

-

Pyrolysis–GC–MS for Microplastic Analysis Using the OPTIC-4 Pyrolyzer; polyethylene terephthalate. (n.d.). glsciences.eu. Retrieved January 3, 2026, from [Link]

-

PET pyrolysis and hydrolysis mechanism in the fixed pyrolyzer. (2025, November 5). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Schematic of PET pyrolysis by a tube reactor. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC) Testing: Complete Guide to Thermal Analysis of Polymers and Materials. (2025, November 19). Infinita Lab. Retrieved January 3, 2026, from [Link]

-

Determination of the thermal behaviour of PET bottle by using the Differential Scanning Calorimetry (DSC). (2018, August 23). Textile Focus. Retrieved January 3, 2026, from [Link]

-

Pyrolysis for PET Bottle Chemical Recycling. (2025, September 12). XRAY. Retrieved January 3, 2026, from [Link]

-

Pyrolysis of Polyethylene Terephthalate: Process Features and Composition of Reaction Products | Scilit. (n.d.). Scilit. Retrieved January 3, 2026, from [Link]

-

Investigation of Polymers with Differential Scanning Calorimetry Contents. (n.d.). Retrieved January 3, 2026, from [Link]

-

(PDF) Evaluation on the Thermo-Oxidative Degradation of PET using Prodegradant Additives. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]

-

How to Kickstart Your Micro- and Nanoplastics Py-GC/MS Analysis. (n.d.). Shimadzu Scientific Instruments. Retrieved January 3, 2026, from [Link]

-

DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025, May 7). Qualitest FZE. Retrieved January 3, 2026, from [Link]

-

The processes of polyethylene terephthalate (PET) depolymerization. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Analysis of Polyethylene Terephthalate (PET) by Reactive Pyrolysis. (n.d.). Retrieved January 3, 2026, from [Link]

-

Development of Py-GC/MS System for MPs Analysis. (n.d.). SCISPEC. Retrieved January 3, 2026, from [Link]

-

Py/GC/MS/MS Microplastic Analysis of Samples Containing Interfering Substances. (2024, July 3). Agilent. Retrieved January 3, 2026, from [Link]

-

Can Your PET Handle the Heat?. (2025, July 10). Retrieved January 3, 2026, from [Link]

-

Plastic Particles and Female Fertility: Pathways, Toxicity, and Analytical Challenges. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

Sources

- 1. ssi.shimadzu.com [ssi.shimadzu.com]

- 2. xray.greyb.com [xray.greyb.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemical degradation and recycling of polyethylene terephthalate (PET): a review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00658E [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Understanding PET Hydrolysis via Reactive Molecular Dynamics Simulation and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Properties of Polyethylene Terephthalate (PET) after Thermo-Oxidative Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Estimation of Polymer Lifetime by TGA Decomposition Kinetics [tainstruments.com]

- 14. infinitalab.com [infinitalab.com]

- 15. scribd.com [scribd.com]

- 16. labsinus.com [labsinus.com]

- 17. filab.fr [filab.fr]

- 18. agilent.com [agilent.com]

- 19. gcms.cz [gcms.cz]

- 20. scribd.com [scribd.com]

- 21. Determination of the thermal behaviour of PET bottle by using the Differential Scanning Calorimetry (DSC) [textilefocus.com]

- 22. infinitalab.com [infinitalab.com]

- 23. qualitest.ae [qualitest.ae]

A Technical Guide to the Microbial Enzymatic Biodegradation of Polyethylene Terephthalate (PET)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene terephthalate (PET) is a major contributor to global plastic pollution due to its widespread use and resistance to degradation.[1] This technical guide provides an in-depth exploration of the enzymatic biodegradation of PET, a promising and environmentally friendly alternative to conventional recycling methods.[2] We will delve into the core microbial enzymes, their mechanisms of action, the microorganisms that produce them, and the critical factors influencing their efficiency. This guide will also present detailed experimental protocols and analytical techniques for studying PET biodegradation, offering a comprehensive resource for researchers in the field.

Introduction: The Challenge of PET Waste and the Promise of Biocatalysis

The accumulation of PET waste in terrestrial and aquatic ecosystems poses a significant environmental threat.[3] Traditional recycling methods, while valuable, often result in downcycling and can be energy-intensive or generate secondary pollutants.[2] Enzymatic degradation presents a sustainable alternative, offering the potential for a closed-loop recycling system where PET is broken down into its constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG), which can then be used to synthesize new virgin-quality PET.[1][4]

The discovery of microorganisms capable of utilizing PET as a carbon source has opened new avenues for bioremediation.[5] Notably, the bacterium Ideonella sakaiensis 201-F6, isolated from a plastic bottle recycling facility, has become a cornerstone of PET biodegradation research.[6][7] This bacterium produces a synergistic pair of enzymes that can efficiently break down PET.[8]

The Key Microbial Players: A Focus on Ideonella sakaiensis

While various bacteria and fungi have shown some capacity to degrade PET, Ideonella sakaiensis remains the most well-characterized and efficient microorganism for this purpose.[3][9]

-

Discovery and Significance: First identified in 2016, I. sakaiensis can grow on low-crystallinity PET film as its primary energy and carbon source.[6][10] This discovery was a landmark in the field, demonstrating a complete biological pathway for PET assimilation.

-

Metabolic Capability: I. sakaiensis adheres to the surface of PET and secretes enzymes that hydrolyze the polymer.[7] The resulting monomers are then transported into the cell and catabolized.[11]

A diverse range of other microorganisms have also been identified with PET-degrading capabilities, including species from the genera Bacillus, Aspergillus, and Pseudomonas.[3][12] Often, microbial consortia can exhibit enhanced degradation activity compared to single strains.[10][13]

The Enzymatic Machinery: PETase and MHETase

The enzymatic degradation of PET by I. sakaiensis is a two-step process mediated by two key enzymes: PETase and MHETase.[14]

PETase: The Initial Attack on the Polymer

PETase (PET hydrolase) is an extracellular enzyme that initiates the degradation process by hydrolyzing the ester bonds in the PET polymer chain.[15]

-

Mechanism of Action: PETase breaks down PET into smaller, soluble oligomers, primarily mono(2-hydroxyethyl) terephthalate (MHET), along with bis(2-hydroxyethyl) terephthalate (BHET) and the monomer terephthalic acid (TPA).[6][11] The reaction involves a catalytic triad (Ser160, His237, and Asp206) typical of α/β-hydrolases, which facilitates the nucleophilic attack on the ester linkage.[16][17]

-

Structural Features: PETase exhibits a wider active-site cleft compared to other related enzymes like cutinases, which is thought to contribute to its higher activity on the crystalline structure of PET.[18]

MHETase: Completing the Monomerization

MHETase (MHET hydrolase) is a membrane-bound intracellular enzyme that acts on the primary product of PETase.[14]

-

Mechanism of Action: MHETase hydrolyzes MHET into the final monomers, TPA and EG.[15] This step is crucial for the complete breakdown of PET and the subsequent assimilation of the carbon and energy sources by the bacterium.[19] The catalytic mechanism also involves a serine-histidine dyad that activates a water molecule for the hydrolysis of the ester bond in MHET.[20]

-

Synergistic Action: PETase and MHETase work in synergy to efficiently depolymerize PET.[8] Chimeric proteins that artificially link PETase and MHETase have been shown to outperform mixtures of the individual enzymes.[17]

The overall biochemical pathway of PET degradation by I. sakaiensis is a well-orchestrated process of extracellular depolymerization followed by intracellular catabolism.[11]

Caption: Biochemical Pathway of PET Degradation by Ideonella sakaiensis.

Factors Influencing Enzymatic PET Degradation

The efficiency of enzymatic PET degradation is influenced by several key physicochemical factors.[2] Understanding and optimizing these parameters is crucial for developing practical applications.

| Factor | Effect on Degradation | Rationale |

| Crystallinity | Higher crystallinity significantly reduces degradation rates. | Amorphous regions of the polymer are more accessible to enzymes. Highly crystalline PET, like that found in beverage bottles, is more resistant.[21][22] |

| Temperature | Higher temperatures (approaching the glass transition temperature of PET, ~70°C) increase polymer chain mobility and enhance degradation. | Increased mobility of polymer chains allows for better enzyme access to ester bonds. However, enzyme stability at high temperatures is a limiting factor.[2] |

| pH | Optimal pH is typically in the neutral to slightly alkaline range (pH 7-9). | Enzyme activity is pH-dependent. The degradation process can also lead to a decrease in pH due to the production of TPA.[23] |

| Enzyme Concentration | Higher enzyme concentrations generally lead to faster degradation rates. | More enzyme molecules are available to bind to and hydrolyze the PET substrate. |

| Substrate Surface Area | Increased surface area (e.g., powders vs. films) enhances degradation. | Provides more sites for enzyme attachment and catalysis.[21] |

Table 1: Key Factors Affecting the Efficiency of Enzymatic PET Degradation.

Experimental Protocols for Studying PET Biodegradation

This section provides a generalized workflow and specific protocols for assessing the enzymatic degradation of PET.

Experimental Workflow

Caption: General Experimental Workflow for PET Biodegradation Assays.

Protocol: Enzymatic Hydrolysis of PET Film

This protocol is a representative method for evaluating the activity of PET-degrading enzymes on a solid substrate.

Materials:

-

Pre-treated amorphous PET film (e.g., 5 mg pieces)

-

Purified PETase or other PET-degrading enzyme

-

100 mM phosphate buffer (pH 8.0)

-

Glass vials

-

Shaking incubator

-

1% SDS solution

-

20% ethanol solution

-

Deionized water

Procedure:

-

Place a pre-weighed, dried piece of PET film into a sterile glass vial.[24]

-

Prepare the reaction mixture by adding the purified enzyme to the phosphate buffer to a final desired concentration (e.g., 200 nM).[24]

-

Add the reaction mixture to the vial containing the PET film (e.g., 1 mL total volume).

-

Include a negative control with buffer but no enzyme for each PET sample.

-

Incubate the vials in a shaking incubator at the optimal temperature for the enzyme (e.g., 50°C for FAST-PETase) with gentle agitation (e.g., 150 rpm) for a set period (e.g., 24-96 hours).[24][25]

-

At the end of the incubation period, stop the reaction (e.g., by adding a denaturant or by heat inactivation).

-

Carefully remove the PET film from the vial.

-

Wash the film sequentially with 1% SDS, 20% ethanol, and deionized water to remove any adsorbed protein and reaction products.[24]

-

Dry the washed PET film in an oven at 50°C for 24 hours.[24]

-

Weigh the dried PET film to determine the mass loss.

-

Analyze the supernatant for soluble degradation products (TPA, MHET, BHET) using HPLC.[24]

Analytical Techniques for Quantifying PET Degradation

A variety of analytical methods are employed to monitor and quantify the extent of enzymatic PET degradation.[26]

| Technique | Principle | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies soluble molecules based on their physicochemical properties. | Concentration of degradation products (TPA, MHET, BHET) in the reaction supernatant.[27] |

| Gravimetric Analysis | Measures the change in mass of the PET substrate before and after enzymatic treatment. | Overall percentage of PET degradation (weight loss).[24] |

| Scanning Electron Microscopy (SEM) | Provides high-resolution images of the surface of a material. | Visualization of surface erosion, pitting, and changes in morphology of the PET substrate.[28] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Detection of changes in the chemical structure of the PET surface, such as the formation of new carboxyl and hydroxyl groups.[28] |

| UV-Vis Spectrophotometry | Measures the absorbance of UV-Vis light by the reaction supernatant. | A rapid method to estimate the total concentration of aromatic degradation products (TPA and MHET), which absorb light around 240 nm.[24] |

| Turbidimetric Assay | Measures the decrease in turbidity of a suspension of PET nanoparticles as they are degraded. | A high-throughput screening method for enzyme activity.[29] |

Table 2: Common Analytical Techniques for Studying PET Biodegradation.

Advances and Future Perspectives

The field of enzymatic PET degradation is rapidly evolving, with significant research efforts focused on several key areas:

-

Enzyme Engineering: Protein engineering, including rational design and directed evolution, is being used to create more thermostable and efficient PET-degrading enzymes.[30][[“]] Engineered enzymes like LCC-ICCG and FAST-PETase have shown significantly improved performance.[[“]]

-

Process Optimization: Innovations in the recycling process, such as using ammonium hydroxide for pH control, are making enzymatic recycling more economically viable and environmentally sustainable.[32][33]

-

Microbial Consortia: The development of synthetic microbial consortia, where different microbial species perform specialized roles in the degradation and subsequent conversion of PET monomers, holds promise for creating value-added products from PET waste.[13][34]

-

Expanding the Substrate Scope: Research is ongoing to discover and engineer enzymes capable of degrading other types of plastics.[35]

Conclusion

The enzymatic biodegradation of PET offers a compelling solution to one of the world's most pressing environmental challenges. Through the concerted action of enzymes like PETase and MHETase, microorganisms such as Ideonella sakaiensis can break down this recalcitrant polymer into its basic building blocks. While challenges related to enzyme efficiency, stability, and cost-effectiveness remain, ongoing research in enzyme engineering and process optimization is paving the way for the industrial-scale application of this technology. This guide has provided a comprehensive overview of the fundamental science and practical methodologies that underpin this exciting and rapidly advancing field.

References

-

Mohanan, N., Montazer, Z., Sharma, P. K., & Levin, D. B. (2020). Enzymatic Remediation of Polyethylene Terephthalate (PET)–Based Polymers for Effective Management of Plastic Wastes: An Overview. Frontiers in Bioengineering and Biotechnology, 8, 570935. [Link]

-

Benavides Fernández, C. D., Guzmán Castillo, M. P., Quijano Pérez, S. A., & Carvajal Rodríguez, L. V. (2022). Microbial degradation of polyethylene terephthalate: a systematic review. SN Applied Sciences, 4(9), 263. [Link]

-

Knott, B. C., Erickson, E., Allen, M. D., Gado, J. E., Graham, R., Striebeck, A., ... & Beckham, G. T. (2020). An Examination of the Enzymatic Degradation of PET Plastic via PETase and MHETase. ACS Catalysis, 10(15), 8459-8470. [Link]

-

Mathew, J., Mathews, A., & Vazhacharickal, J. (2021). Microbial degradation of polyethylene terphthalate (PET): An outlook study. Biocatalysis and Agricultural Biotechnology, 35, 102068. [Link]

-

Zheng, Y., Wang, J., Zhang, Y., & Liu, Y. (2022). Enzymatic Degradation of Polyethylene Terephthalate Plastics by Bacterial Curli Display PETase. Environmental Science & Technology Letters, 9(7), 606-611. [Link]

-

Wikipedia. (2023). Ideonella sakaiensis. [Link]

-

Thomsen, T. B., Jensen, K. M. L., Bilde, M., Glasius, M., & Westh, P. (2023). Enzymatic degradation of poly(ethylene terephthalate) (PET): Identifying the cause of the hypersensitive enzyme kinetic response to increased PET crystallinity. Carbohydrate Polymers, 320, 121213. [Link]

-

Zhu, B., Wang, D., & Wei, N. (2024). Recent Advances and Challenges in Enzymatic Depolymerization and Recycling of PET Wastes. ChemBioChem, 25(2), e202300578. [Link]

-

Maurya, A., Bhattacharya, A., & Khare, S. K. (2020). Biological Degradation of Polyethyleneterephthalate (Pet) By Selected Microorganisms And Microbial Enzyme. Journal of Polymer and Biopolymer Physics Chemistry, 8(1), 1-8. [Link]

-

Mathew, J., Mathews, A., & Vazhacharickal, P. J. (2021). Microbial degradation of polyethylene terphthalate (PET): An outlook study. SSRN Electronic Journal. [Link]

-

D'Addario, M. (2021). Enzymatic degradation of PET plastic. UWSpace. [Link]

-

Wei, R., & Zimmermann, W. (2017). Recent advances in the biodegradation of polyethylene terephthalate with cutinase-like enzymes. Frontiers in Microbiology, 8, 2145. [Link]

-

Abriata, L. (2023). Tackling Plastic Pollution with the PET-Eating Enzymes of a Newly Discovered Bacterium. Medium. [Link]

-

Ghasemian, S., Ghasemian, A., & Ashrafi, F. (2025). Different aspects of bacterial polyethylene terephthalate biodegradation. Journal of Environmental Management, 391, 120800. [Link]

-

Aryal, S. (2023). A Guide to Ideonella sakaiensis (Plastic-Eating Bacteria). Microbe Notes. [Link]

-

Tanasupawat, S., Takehana, T., Yoshida, S., Hiraga, K., & Oda, K. (2016). Development of a Targeted Gene Disruption System in the Poly(Ethylene Terephthalate)-Degrading Bacterium Ideonella sakaiensis and Its Applications to PETase and MHETase Genes. Applied and Environmental Microbiology, 82(18), 5570-5576. [Link]

-

Consensus. (n.d.). Advances in enzymatic recycling of polyethylene terephthalate (PET). [Link]

-

Singh, A., Rorrer, N. A., Nicholson, S. R., Erickson, E., DesVeaux, J. S., Avelino, A. F. F. T., ... & Beckham, G. T. (2023). Process innovations to enable viable enzymatic poly(ethylene terephthalate) recycling. Nature Chemical Engineering, 1(1), 76-87. [Link]

-

Wang, X., Liu, C., & Li, S. (2024). Perspectives on the microorganisms with the potentials of PET-degradation. Frontiers in Microbiology, 15, 1370216. [Link]

-

Urbanek, A. K., Mirończuk, A. M., & Szymański, M. (2021). Current Knowledge on Polyethylene Terephthalate Degradation by Genetically Modified Microorganisms. Frontiers in Bioengineering and Biotechnology, 9, 782233. [Link]

-

University of Portsmouth. (2025). Breakthrough in enzymatic plastic recycling cuts costs and emissions. [Link]

-

ResearchGate. (n.d.). Reaction Mechanism of MHETase, a PET Degrading Enzyme. [Link]

-

iGEM. (n.d.). PET Degradation Experimental Protocol. [Link]

-

Pirillo, V., Pollegioni, L., & Molla, G. (2021). Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate. The FEBS Journal, 288(16), 4730-4745. [Link]

-

ResearchGate. (n.d.). The MHETase catalytic mechanism. [Link]

-

Almeida, V. M., da Silva, T. C., & Soares, T. A. (2021). Reaction Mechanism of the PET Degrading Enzyme PETase Studied by QM/MM MD Simulations. Journal of Chemical Information and Modeling, 61(6), 2875-2886. [Link]

-

Russell, J. R., Huang, J., Anand, P., Kucera, K., Sandoval, A. G., Dantzler, K. W., ... & Masiello, C. A. (2019). Pseudomonas isolates degrade and form biofilms on polyethylene terephthalate (PET) plastic. bioRxiv. [Link]

-

ResearchGate. (n.d.). Enzymatic degradation pathway of polyethylene terephthalate (PET). [Link]

-

Yoshida, S., Hiraga, K., Takehana, T., Taniguchi, I., Yamaji, H., Maeda, Y., ... & Oda, K. (2019). Biodegradation of waste PET: A sustainable solution for dealing with plastic pollution. EMBO reports, 20(10), e49365. [Link]

-

Khan, S., Ullah, M. W., & Siddiq, M. (2022). PETase AND MHETase: A STEP TOWARDS PLASTIC DEGRADATION. International Journal of Biology and Biotechnology, 19(3), 391-401. [Link]

-

Wikipedia. (2023). PETase. [Link]

-

ResearchGate. (n.d.). The metabolic pathways of polyethylene terephthalate (PET) plastics. [Link]

-

Pirillo, V., Pollegioni, L., & Molla, G. (2021). Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate. ScienceOpen. [Link]

-

iGEM. (n.d.). 31. PET Degradation Experimental Protocol. [Link]

-

Notar, M., & Strazisar, J. (2000). Factors affecting degradation of polyethylene terephthalate (PET) during pre-flotation conditioning. Polymer Degradation and Stability, 67(1), 147-153. [Link]

-

Nikolajsen, L. H., Agger, J. W., & Westh, P. (2024). Reaction Pathways for the Enzymatic Degradation of Poly(Ethylene Terephthalate): What Characterizes an Efficient PET-Hydrolase?. ChemBioChem, 25(1), e202300581. [Link]

-

Pirillo, V., Pollegioni, L., & Molla, G. (2021). Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate. The FEBS Journal, 288(16), 4730-4745. [Link]

-

Qi, X., Ding, M., Li, Q., Liu, Y., & Li, J. (2021). Current Advances in the Biodegradation and Bioconversion of Polyethylene Terephthalate. International Journal of Molecular Sciences, 23(1), 287. [Link]

-

Zhang, Y., Zhao, Y., & Ruan, W. (2025). Chemical degradation and recycling of polyethylene terephthalate (PET): a review. RSC Sustainability. [Link]

-

Sustainability Directory. (n.d.). PET Plastic Degradation. [Link]

-